![molecular formula C24H17BrN2O2 B6079814 N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of matrix metalloproteinase inhibitors (MMPIs). It was first synthesized in 1988 by British scientists at the Wellcome Research Laboratories.
Mécanisme D'action
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs require a zinc ion at their active site to function, and N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide chelates this zinc ion, thereby preventing MMP activity.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to inhibit the growth and invasion of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In addition, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it is a potent and selective inhibitor of MMPs. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it can inhibit other zinc-dependent enzymes besides MMPs, which can lead to off-target effects. In addition, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Orientations Futures
1. Development of more potent and selective MMP inhibitors with improved pharmacokinetic properties.
2. Combination therapy with N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide and other anti-cancer agents to enhance efficacy.
3. Investigation of the role of MMPs in other diseases, such as cardiovascular disease and neurodegenerative diseases.
4. Development of MMP-targeted imaging agents for non-invasive diagnosis and monitoring of cancer.
5. Investigation of the role of MMPs in the tumor microenvironment and the development of therapies that target the tumor microenvironment.
Méthodes De Synthèse
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can be synthesized by reacting 4-bromobenzoic acid with 4-aminobenzamide to form 4-[(4-bromobenzoyl)amino]benzamide. This intermediate is then reacted with 1-naphthylamine to form the final product, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide.
Applications De Recherche Scientifique
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MMPs are involved in the degradation of the extracellular matrix, which allows cancer cells to migrate and invade neighboring tissues. By inhibiting MMP activity, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can potentially prevent tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-18-10-8-17(9-11-18)23(28)26-19-12-14-20(15-13-19)27-24(29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIMRYSIDONZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

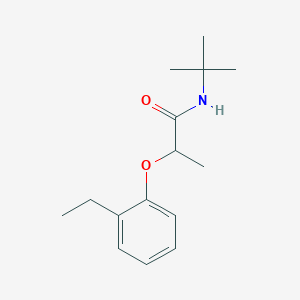
![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
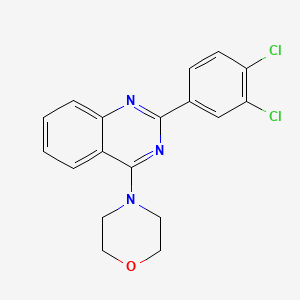
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
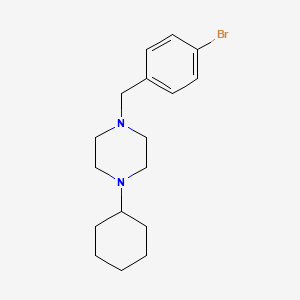
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
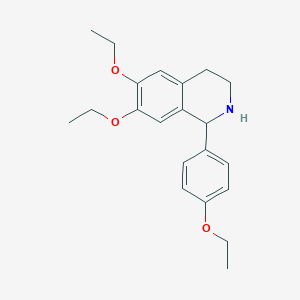
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
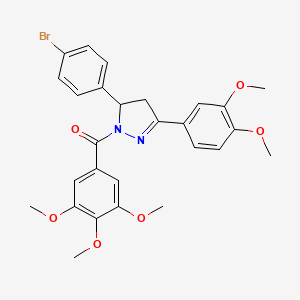
![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)